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Compound of Interest

Compound Name: Eprotirome

Cat. No.: B1671557 Get Quote

Eprotirome (KB2115) and Sobetirome (GC-1) are synthetic thyromimetic compounds designed

to selectively target the thyroid hormone receptor beta (TRβ). This selectivity aims to harness

the beneficial metabolic effects of thyroid hormone, primarily on lipid metabolism in the liver,

while avoiding the adverse effects associated with the activation of the thyroid hormone

receptor alpha (TRα), such as cardiac toxicity.[1][2] Both agents have been investigated for the

treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH).[3][4] However, their clinical

development trajectories have diverged significantly, providing valuable insights for researchers

in drug development.

This guide offers an objective comparison of Eprotirome and Sobetirome based on available

preclinical and clinical research, with a focus on their mechanism of action, efficacy, safety, and

experimental protocols.

Mechanism of Action: Selective TRβ Agonism
Both Eprotirome and Sobetirome act as agonists for the thyroid hormone receptor beta (TRβ),

a nuclear receptor predominantly expressed in the liver.[3] Activation of hepatic TRβ initiates a

cascade of transcriptional events that play a crucial role in cholesterol and triglyceride

metabolism. By selectively targeting TRβ, these compounds aim to stimulate pathways that

lower low-density lipoprotein (LDL) cholesterol and triglycerides without causing the thyrotoxic

effects on the heart, bone, and muscle that are mediated by TRα.
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Caption: TRβ Signaling Pathway in Cholesterol Metabolism.

Quantitative Data Comparison
The following tables summarize the available quantitative data for Eprotirome and Sobetirome.

It is important to note that direct head-to-head comparative studies are limited in publicly

available literature, and thus, some data are compiled from separate studies.

Table 1: Receptor Binding and Potency
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Parameter
Eprotirome
(KB2115)

Sobetirome (GC-1) Reference(s)

TRβ Selectivity

Modestly higher for

TRβ vs TRα; ~22-fold

selective in vitro.

~3-18-fold selective

for TRβ vs TRα.

TRβ1 Binding Affinity

(Ki)

9.6 nM (isoform not

specified)
67 pM

TRα1 Binding Affinity

(Ki)
Not specified 440 pM

TRβ1 Potency (EC50) Not specified 0.16 µM

Table 2: Clinical Efficacy in Dyslipidemia

Parameter
Eprotirome
(KB2115)

Sobetirome (GC-1) Reference(s)

Patient Population

Hypercholesterolemia

/ Familial

Hypercholesterolemia

Healthy volunteers

with normal thyroid

function

Dosage 25, 50, 100 µ g/day
10, 30, 70, 100 µ

g/day

Treatment Duration 6-12 weeks 14 days

LDL-C Reduction
22-32% (in statin-

treated patients)
Up to 41%

Triglyceride Reduction
Significant reductions

observed.

Significant reductions

observed.

Table 3: Safety and Tolerability
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Parameter
Eprotirome
(KB2115)

Sobetirome (GC-1) Reference(s)

Adverse Events in

Humans

Increased liver

enzymes (AST, ALT),

potential for liver

injury.

Generally well-

tolerated in Phase I

trials.

Adverse Events in

Animals

Cartilage damage in

dogs after long-term

exposure.

No major adverse

effects reported in

preclinical studies.

Clinical Development

Status

Terminated after

Phase III due to safety

concerns.

Development for

dyslipidemia was not

pursued beyond

Phase I, partly due to

concerns over class

effects following

Eprotirome's safety

issues.

Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing research findings. Below

are summaries of experimental protocols used in key studies of Eprotirome and Sobetirome.

Preclinical Animal Models
1. Dyslipidemia Induction:

High-Fat/High-Cholesterol Diet Model: Rodent models, such as C57BL/6 mice or Sprague

Dawley rats, are commonly used. Dyslipidemia is induced by feeding the animals a diet high

in fat (e.g., 40-60% of calories from fat) and cholesterol (e.g., 1-1.25%) for a period of

several weeks to months. This leads to elevated plasma levels of total cholesterol, LDL-c,

and triglycerides, mimicking human dyslipidemia.

Genetically Modified Models: Apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein

receptor-deficient (LDLR-/-) mice are standard models that spontaneously develop
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hypercholesterolemia and atherosclerosis, which can be exacerbated by a high-fat diet.
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Caption: Workflow for Preclinical Dyslipidemia Studies.

2. Non-Alcoholic Steatohepatitis (NASH) Induction:

Diet-Induced Models: A common method involves feeding mice a diet deficient in methionine

and choline (MCD diet) or a high-fat, high-fructose, and high-cholesterol "Western" diet.

These diets induce key features of NASH, including steatosis, inflammation, and fibrosis

over several weeks.
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Combined Diet and Chemical Induction: To accelerate and exacerbate the NASH phenotype,

dietary induction can be combined with low-dose injections of a hepatotoxin like carbon

tetrachloride (CCl4).

Clinical Trial Protocols
1. Eprotirome Phase III Trial (AKKA Trial - NCT01410383):

Objective: To assess the long-term safety and efficacy of Eprotirome in patients with

heterozygous familial hypercholesterolemia.

Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants: 236 patients aged 18 years or older with a diagnosis of heterozygous familial

hypercholesterolemia who had not reached target LDL cholesterol concentrations after at

least 8 weeks of stable statin therapy.

Intervention: Patients were randomly allocated to receive Eprotirome (50 µg or 100 µg daily)

or a placebo, in addition to their ongoing statin therapy.

Primary Endpoint: The planned primary endpoint was the percent change in LDL cholesterol

from baseline to 12 weeks. However, the trial was prematurely terminated.

Termination Reason: The trial was stopped due to findings of cartilage damage in a 12-

month toxicology study in dogs.

2. Sobetirome Phase I Trial:

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of

Sobetirome.

Design: A single-center, open-label study.

Participants: Healthy male volunteers.

Intervention: Oral administration of single and multiple ascending doses of Sobetirome (e.g.,

10, 30, 70, and 100 mcg daily for 14 days).
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Pharmacokinetic Assessments: Serial blood samples were collected to determine

pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Pharmacodynamic Assessments: Measurement of lipid panels (total cholesterol, LDL-c,

HDL-c, triglycerides) and thyroid function tests.
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Caption: Generalized Clinical Trial Workflow.

Conclusion
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Eprotirome and Sobetirome are both selective TRβ agonists that have demonstrated

significant lipid-lowering effects in preclinical and early clinical studies. Sobetirome appears to

have a higher binding affinity for TRβ1 compared to the limited data available for Eprotirome.

While both showed promise, the clinical development of Eprotirome was halted due to

significant safety concerns, specifically cartilage damage in long-term animal studies and signs

of liver injury in a Phase III trial. The safety signals observed with Eprotirome cast a shadow

over the entire class of thyromimetics and contributed to the decision not to pursue further

development of Sobetirome for dyslipidemia.

For researchers, the story of Eprotirome and Sobetirome underscores the critical importance

of long-term toxicology studies and the potential for class effects to impact the development of

promising therapeutic agents. While the lipid-lowering efficacy of TRβ agonism is evident,

ensuring tissue-specific action and avoiding off-target toxicities remains a key challenge for the

development of future thyromimetic drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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